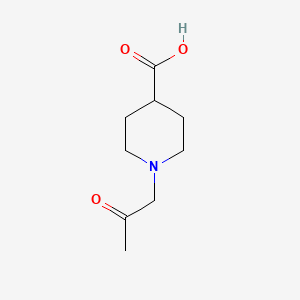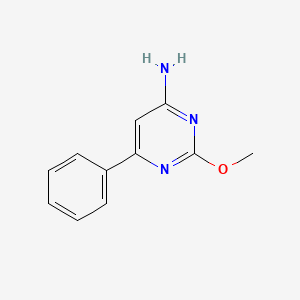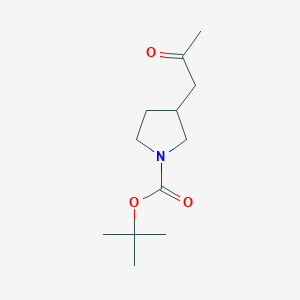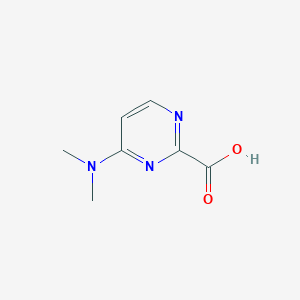![molecular formula C13H20N2O3S B1432761 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate CAS No. 34985-57-4](/img/structure/B1432761.png)
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane, also known as DABCO, is a bicyclic organic compound. It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity .
Synthesis Analysis
DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester .Molecular Structure Analysis
DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic . The acidity (pKa) in water for the conjugated acid is 3.0, 8.8 .Applications De Recherche Scientifique
Polyurethane Catalyst
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is utilized as a catalyst in the production of polyurethanes, which are polymers composed of organic units joined by urethane links. Polyurethanes are used in a variety of products, including foam seating, foam insulation panels, elastomeric wheels and tires, and in coatings .
Balis-Hillman Reaction Catalyst
This compound acts as a catalyst in the Balis-Hillman reaction, which is an organic reaction involving the coupling of an aldehyde with a carbon nucleophile to form an allylic alcohol. This reaction is significant in the synthesis of complex molecules .
Complexing Ligand and Lewis Base
As a complexing ligand and Lewis base, 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate forms complexes with various metals and is involved in the stabilization of reactive intermediates during chemical reactions .
Dye Lasers
The compound finds application in dye lasers where it functions as an anti-fade reagent that scavenges free radicals generated by the excitation of fluorochromes .
Fluorescence Microscopy
In fluorescence microscopy, it is used for mounting samples and preventing photobleaching, thus preserving the fluorescence of samples during observation .
Synthesis of Functional Groups
It is involved in the synthesis of functional groups like isothiocyanate, amide, and ester, which are fundamental components in various organic compounds .
Organic Transformations
The compound serves as a reagent in various organic transformations such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions due to its properties as a nucleophile and base .
Piperazine Synthesis
It has been evaluated as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives through one-pot methodologies directly from primary alcohols, alkyl halides or sulfonates .
These applications highlight the versatility and importance of 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate in scientific research and industrial processes.
Thermo Fisher Scientific Royal Society of Chemistry MilliporeSigma Royal Society of Chemistry Review
Mécanisme D'action
Safety and Hazards
DABCO is harmful . It has a flash point of 62 °C . Precautionary measures include using personal protective equipment as required, removing all sources of ignition, avoiding dust formation, taking precautionary measures against static discharges, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, and avoiding release to the environment .
Orientations Futures
Given its versatility and environmentally friendly nature, DABCO is likely to continue garnering interest for numerous organic transformations . Its applications in various processes for the synthesis of a wide array of molecules make it a promising catalyst and reagent in future organic synthesis .
Propriétés
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H12N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2-5H,1H3,(H,8,9,10);1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZSJVCHOHXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate | |
CAS RN |
93962-72-2 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane, bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93962-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
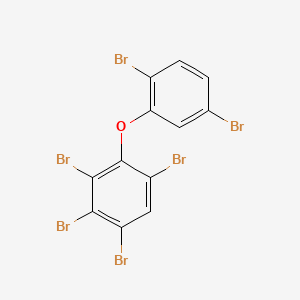
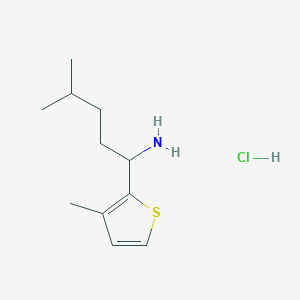

![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)


